3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
CAS No.: 749902-33-8
Cat. No.: VC11650498
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 749902-33-8 |
---|---|
Molecular Formula | C17H23N3O4S |
Molecular Weight | 365.4 g/mol |
IUPAC Name | 3-(1-propyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid |
Standard InChI | InChI=1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22) |
Standard InChI Key | WDHODBQJCGHURZ-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O |
Canonical SMILES | CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-[1-Propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS No. 749902-33-8) belongs to the benzimidazole subclass, distinguished by a fused benzene and imidazole ring system. Its molecular formula, C₁₇H₂₃N₃O₄S, corresponds to a molecular weight of 365.45 g/mol . The IUPAC name systematically describes its structure: a benzimidazole core substituted at position 1 with a propyl group, at position 5 with a pyrrolidine sulfonyl group, and at position 2 with a propanoic acid side chain .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS No. | 749902-33-8 |
Molecular Formula | C₁₇H₂₃N₃O₄S |
Molecular Weight | 365.45 g/mol |
IUPAC Name | 3-[1-propyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazol-2-yl]propanoic acid |
InChI Key | WDHODBQJCGHURZ-UHFFFAOYSA-N |
Spectroscopic and Stereochemical Attributes
The compound’s Standard InChI (1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22)) ** delineates its atomic connectivity, highlighting the sulfonyl group’s bridging role between the pyrrolidine and benzimidazole rings. The SMILES notation (CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O) further visualizes its topology, emphasizing the propanoic acid’s terminal carboxyl group .
Synthesis and Structural Optimization
Structural Modifications and SAR
Structure-activity relationship (SAR) studies of analogous benzimidazoles reveal that:
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N-Alkylation (e.g., propyl) enhances lipid solubility, potentially improving membrane permeability .
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Sulfonyl groups at meta/para positions augment electron-withdrawing effects, stabilizing interactions with enzymatic targets .
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Carboxylic acid termini facilitate hydrogen bonding and ionic interactions, critical for target affinity .
Biological Activity and Mechanistic Insights
Phosphocreatine System Inhibition
Patent data highlights benzimidazoles as phosphocreatine system inhibitors, suggesting potential in oncology or metabolic disorders . By analogy, this compound could interfere with ATP regeneration pathways, though direct evidence remains speculative .
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a building block in drug discovery, this compound’s modular structure allows derivatization for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its carboxylic acid group enables conjugation to polymeric carriers for prodrug development .
Analytical Reference Standards
Future Research Directions
Target Deconvolution
Proteomic profiling and affinity chromatography could identify binding partners, clarifying its mechanism of action. Computational docking studies may prioritize targets like tubulin or histone deacetylases .
ADME-Tox Profiling
Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies are essential to evaluate its therapeutic index. Key metrics include plasma protein binding, CYP450 inhibition, and hepatotoxicity risk .
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